N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide
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Overview
Description
N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide is a complex organic compound that features a benzimidazole core substituted with benzyl, dimethyl, and fluorobenzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide typically involves multiple steps:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.
N-Benzylation: The benzimidazole core is then subjected to N-benzylation using benzyl halides in the presence of a base such as potassium carbonate.
Sulfonamide Formation: The final step involves the reaction of the benzimidazole derivative with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The fluorobenzene moiety can undergo nucleophilic aromatic substitution, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often facilitated by bases like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound has potential as a pharmacophore in drug design. Its benzimidazole core is known for its biological activity, including antimicrobial, antiviral, and anticancer properties. Researchers are investigating its derivatives for potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are being studied for their potential as enzyme inhibitors, receptor modulators, and other therapeutic agents. The presence of the fluorobenzenesulfonamide group enhances its binding affinity and specificity towards biological targets.
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The fluorobenzenesulfonamide group enhances its binding through additional interactions, such as hydrogen bonding and hydrophobic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide
- N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-3,5-dichlorobenzenesulfonamide
- N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-3-methoxybenzenesulfonamide
Uniqueness
Compared to similar compounds, N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide is unique due to the specific substitution pattern on the benzimidazole core and the presence of the fluorobenzenesulfonamide group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1-benzyl-5,6-dimethylbenzimidazol-4-yl)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2S/c1-15-12-20-22(24-14-26(20)13-17-6-4-3-5-7-17)21(16(15)2)25-29(27,28)19-10-8-18(23)9-11-19/h3-12,14,25H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWVIIAKKBPMIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=C(C=C3)F)N=CN2CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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